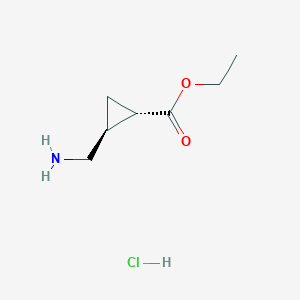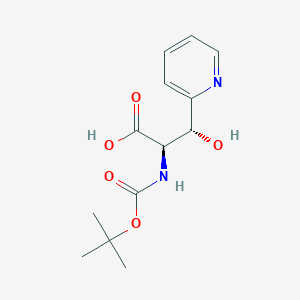
Boc-D-threo-3-(pyridin-2-yl)serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-threo-3-(pyridin-2-yl)serine is a derivative of serine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a pyridin-2-yl group attached to the serine backbone, along with a tert-butoxycarbonyl (Boc) protecting group. It is primarily used in the synthesis of peptides and has shown promising results in various scientific experiments, opening new avenues for its application in the fields of chemistry and biomedicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and reagents like di-tert-butyl dicarbonate (Boc2O) for the Boc protection .
Industrial Production Methods
Industrial production methods for Boc-D-threo-3-(pyridin-2-yl)serine are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated synthesis equipment and continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Boc-D-threo-3-(pyridin-2-yl)serine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyridin-2-yl group to a piperidine ring.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce piperidine derivatives. Substitution reactions can result in a variety of functionalized serine derivatives .
Scientific Research Applications
Boc-D-threo-3-(pyridin-2-yl)serine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex peptides and other bioactive molecules.
Biology: The compound is employed in studies of enzyme mechanisms and protein-ligand interactions.
Industry: This compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-D-threo-3-(pyridin-2-yl)serine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-yl group can form hydrogen bonds and π-π interactions with target proteins, while the Boc group provides steric protection and enhances the compound’s stability. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Boc-D-threo-3-(pyridin-3-yl)serine: Similar structure but with the pyridinyl group at the 3-position instead of the 2-position.
Boc-L-threo-3-(pyridin-2-yl)serine: The L-threo isomer of the compound.
Boc-D-threo-3-(pyridin-4-yl)serine: Similar structure but with the pyridinyl group at the 4-position.
Uniqueness
Boc-D-threo-3-(pyridin-2-yl)serine is unique due to the specific positioning of the pyridin-2-yl group, which can influence its binding affinity and selectivity for target proteins. This makes it a valuable tool in the design of selective enzyme inhibitors and receptor modulators .
Properties
IUPAC Name |
(2R,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(19)15-9(11(17)18)10(16)8-6-4-5-7-14-8/h4-7,9-10,16H,1-3H3,(H,15,19)(H,17,18)/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYXNRDGPTYQBP-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=N1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=CC=N1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methylpropan-2-yl)oxy]benzamide](/img/structure/B7946050.png)
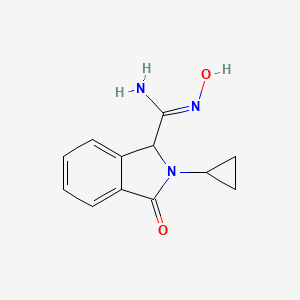
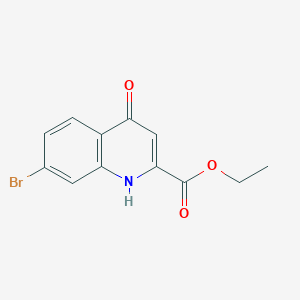
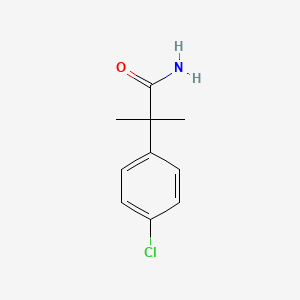
![Ethyl 4-[2-(4-propanoylphenoxy)acetamido]benzoate](/img/structure/B7946085.png)
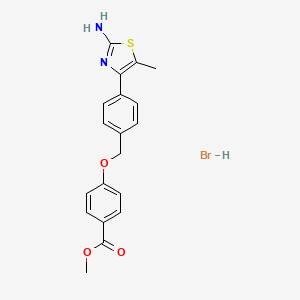
![2-[3-Nitro-4-[(2,2,2-trifluoroacetyl)amino]phenyl]acetic acid](/img/structure/B7946093.png)

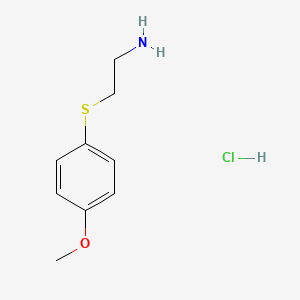
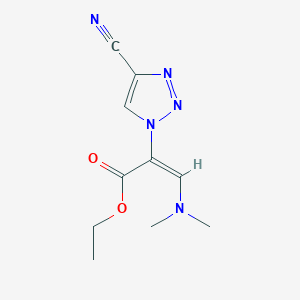
![(2R,3R)-3-(furan-2-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B7946121.png)
